sulfanylidene-lambda~5~-phosphane CAS No. 138193-40-5](/img/structure/B14285124.png)
[2-(Dibutylboranyl)phenyl](diphenyl)sulfanylidene-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a combination of boron, sulfur, and phosphorus atoms, which contribute to its distinctive chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane typically involves the reaction of dibutylborane with a phenyl-substituted phosphine sulfide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may also involve the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of boron, sulfur, and phosphorus, while reduction could produce simpler boron-phosphorus compounds.
科学研究应用
2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes.
作用机制
The mechanism by which 2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways. The compound’s boron, sulfur, and phosphorus atoms play crucial roles in these interactions, contributing to its unique reactivity and biological activity.
相似化合物的比较
Similar Compounds
Phosphine sulfide, [2-(dibutylboryl)phenyl]diphenyl-: Shares structural similarities but may differ in reactivity and applications.
Disilane-bridged architectures: Contain silicon atoms instead of boron, leading to different electronic properties and applications.
Uniqueness
2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane is unique due to its combination of boron, sulfur, and phosphorus atoms, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
138193-40-5 |
|---|---|
分子式 |
C26H32BPS |
分子量 |
418.4 g/mol |
IUPAC 名称 |
(2-dibutylboranylphenyl)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C26H32BPS/c1-3-5-21-27(22-6-4-2)25-19-13-14-20-26(25)28(29,23-15-9-7-10-16-23)24-17-11-8-12-18-24/h7-20H,3-6,21-22H2,1-2H3 |
InChI 键 |
VZDHDBYRWKTHDR-UHFFFAOYSA-N |
规范 SMILES |
B(CCCC)(CCCC)C1=CC=CC=C1P(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


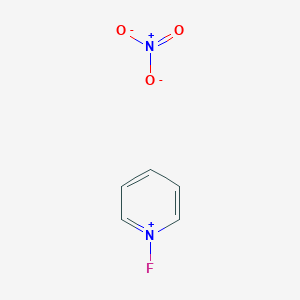
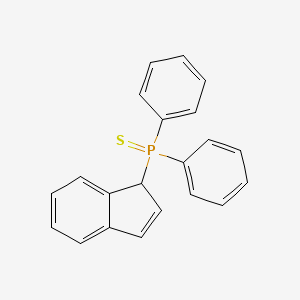
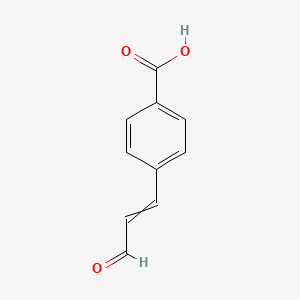
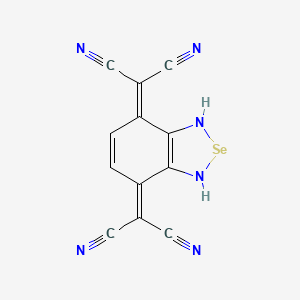
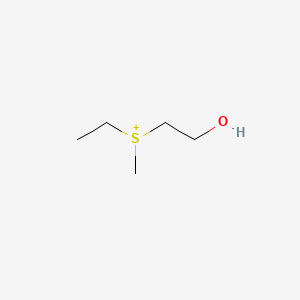
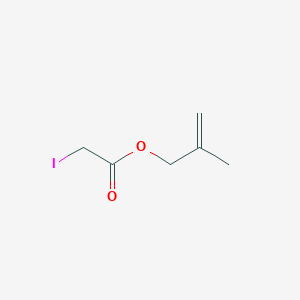
![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)
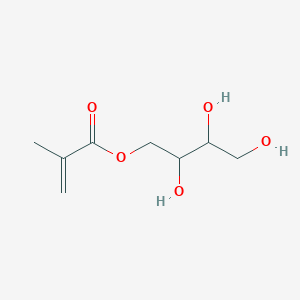
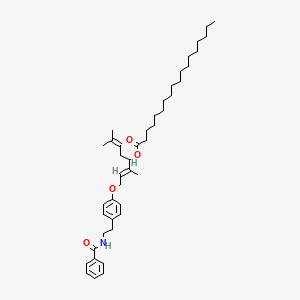
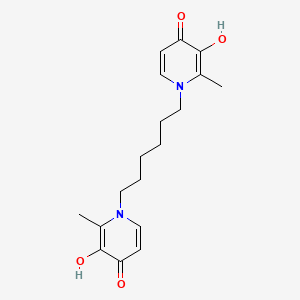
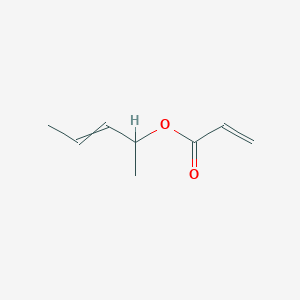

![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)

